molecular formula C24H23N5O4 B2383373 methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941973-38-2

methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No. B2383373
M. Wt: 445.479
InChI Key: JOTXGTNYSNMVJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of pyrazolopyridazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring. These types of compounds often exhibit interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine core, followed by various functional group interconversions to install the acetamido and benzoate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyridazine ring, which is a bicyclic structure containing two nitrogen atoms. The compound also contains an acetamido group (-NHCOCH3) and a benzoate group (-COOC6H5), which are attached to the pyrazolo[3,4-d]pyridazine ring .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by the presence of the various functional groups, including the acetamido and benzoate groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the acetamido and benzoate groups could impact the compound’s solubility in various solvents .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl derivatives, similar to the compound , have been extensively used in the synthesis of diverse heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been utilized to prepare various amino-substituted fused pyrimidinones, pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and other heterocycles. The removal of the benzyloxycarbonyl group from these compounds yields amino derivatives with high yields, indicating the compound's versatility in synthesizing heterocyclic systems with potential biological activity (Toplak et al., 1999).

Novel Pyridine and Fused Pyridine Derivatives

In another study, novel pyridine and fused pyridine derivatives were prepared, starting from a related dimethylphenyl precursor. These derivatives were subjected to in silico molecular docking screenings, revealing moderate to good binding energies, and exhibited antimicrobial and antioxidant activity. This demonstrates the compound's potential in the development of new therapeutic agents (Flefel et al., 2018).

Utility in Heterocyclic Synthesis

Further research highlights the utility of related methyl derivatives in the synthesis of various heterocyclic compounds, demonstrating the compound's foundational role in constructing complex molecules with potential for further chemical transformations and evaluations for biological activities (Fadda et al., 2012).

Safety And Hazards

Without specific safety data for this compound, it’s important to handle it with care, as with all chemicals. Standard safety precautions for handling chemicals should be followed .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

methyl 4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-5-10-20(15(2)11-14)29-22-19(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTXGTNYSNMVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

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